molecular formula C21H24F3N3O B6579563 N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide CAS No. 1049473-69-9

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide

Cat. No.: B6579563
CAS No.: 1049473-69-9
M. Wt: 391.4 g/mol
InChI Key: QEAMVIAQDYZBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-Phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide is a synthetic small molecule available for research and development purposes. The compound features a benzamide core linked to a phenylpiperazine moiety via a propyl chain, a structural motif present in compounds studied for various biological activities . The phenylpiperazine group is a common pharmacophore in many biologically active compounds, particularly those targeting the central nervous system, and has been investigated for interactions with serotonin receptors such as 5-HT 1A and 5-HT 2A . Furthermore, the 3-(trifluoromethyl)benzamide component is a privileged structure in medicinal chemistry, often utilized in the design of protein kinase inhibitors and other therapeutic agents . This structural combination suggests potential research applications in neuropharmacology and signal transduction. Researchers may find this compound valuable as a building block in synthetic chemistry, a reference standard in analytical studies, or a lead compound in the design of novel pharmacological tools. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O/c22-21(23,24)18-7-4-6-17(16-18)20(28)25-10-5-11-26-12-14-27(15-13-26)19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAMVIAQDYZBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperazine Intermediate

4-Phenylpiperazine is typically synthesized via cyclization of 1,2-dibromoethane with aniline derivatives under basic conditions. Alternative routes involve reductive amination of diketones with phenylamine, though this method yields lower regioselectivity. Commercial availability of 4-phenylpiperazine simplifies this step, but custom synthesis allows for isotopic labeling or structural modifications.

Preparation of 3-(Trifluoromethyl)benzamide

3-(Trifluoromethyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]. Subsequent reaction with ammonia gas or aqueous ammonium hydroxide yields 3-(trifluoromethyl)benzamide. This step achieves >90% purity when conducted under anhydrous conditions at 0–5°C.

Step-by-Step Preparation Methods

Method A: Two-Step Coupling via Amine Intermediate

Step 1: Synthesis of 3-(4-Phenylpiperazin-1-yl)propan-1-amine

  • Reagents : 4-Phenylpiperazine (1.0 eq), 3-bromopropylamine hydrobromide (1.2 eq), K₂CO₃ (2.5 eq)

  • Conditions : Reflux in acetonitrile (12 h), 80°C

  • Yield : 82%

Step 2: Amide Bond Formation

  • Reagents : 3-(Trifluoromethyl)benzoyl chloride (1.1 eq), DIEA (2.0 eq)

  • Conditions : CH₂Cl₂, 0°C → RT, 4 h

  • Yield : 73%

Method B: One-Pot Ullmann Coupling

Adapted from flumatinib intermediate synthesis, this method uses copper catalysis for direct coupling:

  • Reagents :

    • 4-Phenylpiperazine (1.0 eq)

    • 3-(Trifluoromethyl)benzamide (1.2 eq)

    • CuI (0.2 eq), N,N'-dimethylethylenediamine (0.2 eq)

    • K₃PO₄ (2.5 eq)

  • Conditions : Toluene, 90–100°C, N₂ atmosphere, 24 h

  • Yield : 68%

Optimization and Comparative Analysis

Solvent and Base Effects on Coupling Efficiency

ConditionYield (%)Purity (%)Source
CH₂Cl₂/DIEA7395
Toluene/K₃PO₄6897
DMF/K₂CO₃5889

Polar aprotic solvents (DMF) favor solubility but may promote side reactions, while toluene minimizes hydrolysis of the trifluoromethyl group.

Catalytic Systems for Amide Bond Formation

Catalyst/LigandReaction Time (h)Yield (%)
HBTU/DIEA473
CuI/DMEDA2468
EDCl/HOAt665

Ullmann coupling (CuI/DMEDA) avoids moisture-sensitive steps but requires longer reaction times.

Challenges and Mitigation Strategies

Trifluoromethyl Group Stability

The electron-withdrawing nature of the -CF₃ group increases susceptibility to hydrolysis. Strategies include:

  • Conducting reactions under inert atmosphere

  • Using anhydrous solvents (e.g., toluene over DMF)

  • Limiting exposure to strong acids/bases

Purification Difficulties

The product’s lipophilicity (logP ≈ 3.5) complicates crystallization. Gradient silica gel chromatography (hexane/EtOAc 4:1 → 1:1) achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions: N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide has been investigated for its pharmacological properties, particularly as a potential treatment for psychiatric disorders. Compounds containing piperazine moieties are often explored for their affinity towards various neurotransmitter receptors, including serotonin and dopamine receptors.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperazine can exhibit antidepressant effects. A study assessing the efficacy of this compound showed promising results in modulating serotonin levels, suggesting its potential use as an antidepressant agent .

Neuropharmacology

Given its structural similarity to known psychoactive substances, this compound has been evaluated for neuropharmacological activity. It may interact with multiple neurotransmitter systems, making it a candidate for further exploration in treating anxiety and mood disorders.

Case Study: Anxiety Modulation

In preclinical models, compounds similar to this compound demonstrated anxiolytic properties by reducing anxiety-like behaviors in animal models . This underscores the compound's potential as a therapeutic agent in neuropharmacology.

Drug Design and Development

The incorporation of trifluoromethyl groups in drug design has been associated with improved pharmacokinetic profiles. This compound serves as a lead structure for synthesizing new derivatives aimed at enhancing bioavailability and target specificity.

Case Study: Structure-Activity Relationship (SAR)

A series of analogs based on this compound were synthesized to evaluate their biological activity against specific targets. The SAR studies revealed that modifications to the trifluoromethyl group significantly affected the binding affinity to receptor sites . This highlights the importance of chemical modifications in optimizing therapeutic efficacy.

Mechanism of Action

The mechanism by which N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The phenylpiperazine moiety can interact with receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound's stability and lipophilicity, allowing it to penetrate biological membranes more effectively. The benzamide group can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences between the target compound and analogs:

Compound Name / ID Core Structure Piperazine Substituent Benzamide Substituent Key Functional Groups Reference
N-[3-(4-Phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide (Target) Benzamide + Piperazine 4-Phenyl 3-Trifluoromethyl CF₃, Piperazine
SC211 (CHEMBL329228) Benzamide + Piperazine 4-(4-Chlorophenyl) 3-Methoxyphenyl Cl, OCH₃
N-(3-(1H-imidazol-1-yl)propyl)-4-(trifluoromethyl)benzamide (Compound 7) Benzamide + Imidazole N/A 4-Trifluoromethyl CF₃, Imidazole
N-[3-(DMA)propyl]-4-(4-[3-(CF₃)phenyl]-1,3-thiazol-2-yl)benzamide (CAS 338397-08-3) Benzamide + Thiazole N/A 4-Thiazole + 3-CF₃ CF₃, Thiazole
SC212 (ChEMBL1940410) Haloperidol derivative 4-(4-Fluorophenyl)thio N/A F, Thioether

Key Observations :

  • Piperazine vs. Heterocycles : Replacing piperazine with imidazole () or thiazole () alters receptor selectivity. Imidazole derivatives may target histamine or cytochrome P450 enzymes, while thiazole-containing compounds often exhibit kinase inhibition .

Pharmacological Activity

Compound Target Receptor Ki (nM) Selectivity Therapeutic Potential Reference
Target Compound Dopamine D2/D3 8.2 Moderate (D2 > D4) Antipsychotic
SC211 Dopamine D4 1.4 High (D4 > D2) Cognitive disorders
Compound 7 () Carbonic Anhydrase (CA) 120 Broad-spectrum Antitumor
ABT-263 () BCL-2 <1 High (BCL-2/BCL-xL) Apoptosis inducer

Activity Trends :

  • The target compound’s moderate D2 affinity contrasts with SC211’s high D4 selectivity, driven by the 4-chlorophenyl vs. trifluoromethyl substitution .
  • The thiazole derivative () lacks receptor data but shares a trifluoromethyl group with antitumor agents like Compound 7 .

Physicochemical Properties

Compound Molecular Weight logP Solubility (DMSO) pKa Reference
Target Compound ~414 3.8 25 mg/mL 8.2
SC211 399.9 4.1 10 mg/mL 7.9
ABT-263 () 974.6 6.5 25 mg/mL 9.1
CAS 338397-08-3 433.5 4.3 Insoluble 13.98

Property Analysis :

  • The target compound’s lower molecular weight (~414) and moderate logP (3.8) suggest favorable pharmacokinetics compared to bulky inhibitors like ABT-263 .
  • High pKa values in thiazole derivatives () may limit oral bioavailability due to poor solubility .

Biological Activity

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide, a compound with potential therapeutic applications, has garnered interest in pharmacological research due to its structural characteristics and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a trifluoromethylbenzamide structure, which is believed to contribute to its pharmacological properties. Its molecular formula is C21H24F3N3OC_{21}H_{24}F_3N_3O, and it has a molecular weight of 393.43 g/mol .

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as a selective antagonist at dopamine D2 receptors, which are implicated in various neuropsychiatric disorders . The compound's trifluoromethyl group enhances its lipophilicity, potentially improving receptor binding affinity.

Biological Activity Overview

  • Antidepressant Effects :
    • Research indicates that compounds with similar structures exhibit antidepressant-like effects by modulating serotonergic and noradrenergic systems. For instance, studies have shown that related benzamide derivatives can influence serotonin receptor activity, suggesting potential for treating major depressive disorder (MDD) .
  • Antipsychotic Potential :
    • Given its interaction with dopamine receptors, there is speculation regarding the compound's utility in treating conditions like schizophrenia. Compounds that target D2 receptors often demonstrate antipsychotic properties .
  • Cytotoxicity :
    • In vitro studies have evaluated the cytotoxic effects of related piperazine derivatives against various cancer cell lines. These studies indicate that certain structural modifications can enhance their efficacy against tumors .

Data Tables

Biological Activity Effect Reference
AntidepressantModulates serotonergic system
AntipsychoticD2 receptor antagonist activity
CytotoxicityInduces apoptosis in cancer cells

Case Studies and Research Findings

  • Antidepressant-Like Effects in Animal Models :
    • A study involving related compounds demonstrated significant antidepressant-like behaviors in forced swimming tests (FST) and tail suspension tests (TST). The mechanism was linked to serotonin receptor modulation, particularly 5-HT1A and 5-HT3 receptors .
  • Dopamine Receptor Binding Studies :
    • In silico models have been employed to predict the binding affinity of this compound to dopamine receptors. These studies suggest a high binding affinity which could correlate with its pharmacological effects .
  • Cytotoxicity Assessment :
    • Various derivatives of piperazine compounds were tested against cancer cell lines such as MCF7 and A549, revealing significant cytotoxicity at micromolar concentrations. This indicates that structural modifications can lead to enhanced anticancer activity .

Q & A

Basic: What are the recommended synthetic routes for N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide, and how are intermediates purified?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Coupling of 3-(trifluoromethyl)benzoic acid derivatives with amines using activating agents like HBTU or BOP in THF, with triethylamine (Et3_3N) as a base. Reaction times range from 2–12 hours at room temperature .
  • Step 2 : Purification via silica gel column chromatography with gradients of chloroform/methanol (e.g., 3:1 v/v). For hydrochloride salts, crystallization from ethanol or methanol is common .
  • Key intermediates : Amine precursors (e.g., 4-phenylpiperazine derivatives) are synthesized via reductive amination or nucleophilic substitution, followed by Boc deprotection under acidic conditions (1N HCl in THF) .

Basic: How is structural confirmation achieved for this compound and its intermediates?

  • 1H/13C NMR : Used to verify regiochemistry and stereochemistry. For example, aromatic protons in the trifluoromethylbenzamide moiety appear as distinct doublets (δ 7.4–8.1 ppm), while piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm) .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 520.6 [M+H]+ for a related analog) .
  • Melting points and optical rotation : Reported for salts (e.g., 110–160°C for dihydrochloride forms; [α]D25^{25}_D values like +60.6° in methanol indicate chirality) .

Advanced: How can reaction conditions be optimized to improve yield and stereochemical purity?

  • Solvent selection : THF or DMF enhances solubility of polar intermediates. For example, DMF improves coupling efficiency in BOP-mediated reactions .
  • Temperature control : Reflux in THF (e.g., 12 hours for BH3_3•THF reductions) minimizes side products in reductive amination .
  • Chiral resolution : Use of (S)- or (R)-configured starting amines (e.g., (S)-3-methylpiperazine derivatives) ensures enantiomeric purity. Chiral HPLC or recrystallization with diastereomeric salts further refines stereochemistry .

Advanced: How should researchers address discrepancies in NMR data for structurally similar analogs?

  • Proton splitting patterns : Compare coupling constants (J values) to differentiate regioisomers. For example, para-substituted phenylpiperazines show distinct splitting vs. meta-substituted analogs .
  • Dynamic effects : Piperazine ring puckering or slow conformational exchange can broaden signals. Heating the NMR sample (e.g., 50°C in DMSO-d6_6) resolves overlapping peaks .
  • Contradictory integrations : Use DEPT-135 or HSQC to distinguish methyl/methylene groups in crowded regions (e.g., 2-methylpropyl side chains) .

Basic: What analytical methods are critical for assessing purity in preclinical studies?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Purity ≥98% is required for biological testing .
  • Elemental analysis : Validates salt stoichiometry (e.g., dihydrochloride vs. trihydrochloride forms) .
  • TGA/DSC : Detects hydrate or solvent residues (e.g., 1.5 H2_2O in hygroscopic salts) .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Core modifications : Replace the trifluoromethyl group with chloro, bromo, or methoxy substituents to evaluate electronic effects on target binding .
  • Linker optimization : Vary propyl chain length or introduce heteroatoms (e.g., oxygen) to modulate flexibility and pharmacokinetics .
  • Piperazine substitutions : Test 4-phenyl vs. 4-pyridyl groups to assess π-π stacking interactions in receptor pockets .
  • Bioassays : Pair synthetic analogs with in vitro kinase or GPCR binding assays (e.g., JAK3/GSK-3β inhibition) to correlate structural changes with activity .

Advanced: What strategies mitigate metabolic instability in derivatives containing the trifluoromethyl group?

  • Isosteric replacement : Substitute CF3_3 with cyclopropyl or tert-butyl groups to reduce oxidative metabolism .
  • Deuterium labeling : Introduce deuterium at benzylic positions (e.g., CH2_2 in the propyl linker) to slow CYP450-mediated degradation .
  • Prodrug design : Mask the benzamide as an ester or carbamate to enhance oral bioavailability .

Basic: What safety protocols are advised for handling intermediates with reactive functional groups?

  • Boron trifluoride complexes : Use under inert atmosphere (N2_2/Ar) due to moisture sensitivity .
  • Chlorinated solvents (DCM, chloroform) : Employ fume hoods and monitor exposure limits (e.g., OSHA PEL for DCM: 25 ppm) .
  • Hydrochloride salt isolation : Neutralize residual HCl with NaHCO3_3 before waste disposal .

Advanced: How can computational tools predict crystallographic packing or polymorphism?

  • Mercury CSD : Analyze Cambridge Structural Database entries to identify common packing motifs (e.g., hydrogen-bonded dimers in benzamide derivatives) .
  • Polymorph prediction : Use molecular dynamics (MD) simulations with force fields like AMBER to model lattice energies for salt forms .
  • Void analysis : Calculate free space in unit cells to assess stability against hydrate formation .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Plasma protein binding : Measure using equilibrium dialysis; high binding (>95%) may reduce free drug concentration .
  • Metabolite profiling : Use LC-MS/MS to identify active/potentially toxic metabolites (e.g., N-oxides from piperazine oxidation) .
  • PK/PD modeling : Corrogate pharmacokinetic data (t1/2_{1/2}, Cmax_{max}) with target engagement biomarkers (e.g., receptor occupancy via PET imaging) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.